An In-Depth Technical Guide to 2-[(Methoxyacetyl)amino]benzoic Acid: Synthesis, Properties, and Research Applications
An In-Depth Technical Guide to 2-[(Methoxyacetyl)amino]benzoic Acid: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(methoxyacetyl)amino]benzoic acid, a derivative of anthranilic acid. In the absence of extensive published data on this specific molecule, this document leverages established principles of organic chemistry to detail a robust synthesis protocol, predict its physicochemical and spectral properties, and discuss its potential applications in medicinal chemistry and materials science. The methodologies described herein are designed to be self-validating, providing researchers with the necessary framework to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Scientific Rationale
N-acylated anthranilic acids are a class of compounds of significant interest in pharmaceutical development. The anthranilic acid scaffold is a well-known privileged structure, appearing in numerous bioactive molecules and approved drugs.[1] Acylation of the 2-amino group modifies the molecule's electronic and steric properties, providing a vector for introducing diverse functionalities that can modulate biological activity, solubility, and metabolic stability. The methoxyacetyl group, in particular, introduces a flexible ether linkage and a polar carbonyl group, which can serve as hydrogen bond acceptors, potentially enhancing interactions with biological targets.
Derivatives of aminobenzoic acid are explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The structural combination within 2-[(methoxyacetyl)amino]benzoic acid—an ortho-substituted aromatic acid with an amide linkage—suggests its potential as a versatile building block for creating novel chemical entities for drug discovery programs.
Molecular Structure and Identification
2-[(Methoxyacetyl)amino]benzoic acid is structurally defined by an anthranilic acid core where the amino group is acylated with a methoxyacetyl moiety.
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Caption: Molecular structure of 2-[(Methoxyacetyl)amino]benzoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Basis of Prediction |
| IUPAC Name | 2-[(Methoxyacetyl)amino]benzoic acid | Standard nomenclature rules. |
| Molecular Formula | C₁₀H₁₁NO₄ | Derived from structure. |
| Molecular Weight | 209.20 g/mol | Calculated from molecular formula. |
| CAS Number | Not assigned or not found. | Database search. |
| Appearance | White to off-white solid. | Analogy with N-acetylanthranilic acid and other similar derivatives.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water; soluble in aqueous base. | Presence of polar functional groups (carboxylic acid, amide, ether) and an aromatic core. The acidic proton allows for salt formation in bases, increasing aqueous solubility. |
| Melting Point | Expected in the range of 140-180 °C. | N-acetylanthranilic acid melts at 185-187 °C.[5] The methoxy group may slightly alter crystal packing and melting point compared to the simple acetyl analog. |
Synthesis Protocol: N-Acylation of Anthranilic Acid
The most direct and reliable method for preparing the title compound is the nucleophilic acyl substitution reaction between 2-aminobenzoic acid (anthranilic acid) and methoxyacetyl chloride. This is a standard amidation reaction.
Causality of Experimental Design
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Choice of Reagents: 2-Aminobenzoic acid is a readily available, inexpensive starting material.[6] Methoxyacetyl chloride is a reactive acylating agent that readily participates in nucleophilic acyl substitution.[7]
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Solvent Selection: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent reaction with the acyl chloride. DCM is often preferred for its ability to dissolve the starting materials and for its ease of removal during workup.
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Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Neutralizing the HCl prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
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Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
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Workup and Purification: The workup is designed to remove the base hydrochloride salt and any unreacted starting materials. An acidic wash (e.g., dilute HCl) removes residual base. The product, being a carboxylic acid, can then be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification. Final purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields the pure product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminobenzoic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (TEA, 1.2 eq).
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Reaction: Cool the stirred solution to 0 °C using an ice-water bath. Add methoxyacetyl chloride (1.1 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
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Completion: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
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Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-[(methoxyacetyl)amino]benzoic acid.
Predicted Spectral Properties for Characterization
The following spectral data are predicted and serve as a guide for the structural verification of the synthesized compound.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet pattern between δ 7.0-8.5 ppm characteristic of an ortho-disubstituted benzene ring. - Amide Proton (1H): A broad singlet, typically > δ 9.0 ppm. - Methylene Protons (-CH₂-) (2H): A singlet around δ 4.1-4.3 ppm. - Methoxy Protons (-OCH₃) (3H): A sharp singlet around δ 3.4-3.6 ppm. - Carboxylic Acid Proton (1H): A very broad singlet, often > δ 11.0 ppm, may not always be observed. |
| ¹³C NMR | - Carbonyl Carbons (2C): Two signals expected in the δ 165-175 ppm range (amide and carboxylic acid). - Aromatic Carbons (6C): Six distinct signals between δ 110-145 ppm. - Methylene Carbon (-CH₂-) (1C): A signal around δ 70-75 ppm. - Methoxy Carbon (-OCH₃) (1C): A signal around δ 59-61 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amide): Sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid & Amide): Two strong, distinct peaks in the 1650-1720 cm⁻¹ region. - C-O Stretch (Ether): Strong peak around 1100-1150 cm⁻¹. |
| Mass Spectrometry (ESI-) | - [M-H]⁻: Expected at m/z 208.06, corresponding to the deprotonated molecule. |
Reactivity, Stability, and Potential Applications
Chemical Reactivity
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Carboxylic Acid Group: The carboxylic acid moiety is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide coupling (with amines using coupling reagents like EDC/HOBt), or reduction to the corresponding alcohol.
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Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating N-acylamino group. However, the substitution pattern will be directed by both the N-acylamino and the carboxyl groups.
Stability and Storage
The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong bases and oxidizing agents.
Potential Applications in Drug Discovery and Materials Science
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Medicinal Chemistry: As an N-acyl anthranilic acid, this molecule is a prime candidate for use as a scaffold or intermediate in the synthesis of novel therapeutics.[9] The presence of multiple hydrogen bond donors and acceptors, combined with an aromatic core, makes it suitable for generating libraries of compounds for screening against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors.
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Building Block for Heterocycles: N-acyl anthranilic acids are valuable precursors for the synthesis of quinazolinones, a class of heterocycles with a broad range of pharmacological activities.[1]
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Polymer and Materials Science: The bifunctional nature of the molecule (a carboxylic acid and a secondary amide) allows it to be used as a monomer for the synthesis of specialty polyamides or polyesters with tailored properties.
Safety and Handling
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Hazard Profile: While specific toxicity data is unavailable, the compound should be handled with the standard precautions for laboratory chemicals. Based on its precursors and functional groups, it may cause skin and eye irritation. Methoxyacetyl chloride is corrosive and moisture-sensitive.[7]
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Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory when handling this compound and its precursors.
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Handling: All manipulations should be performed in a well-ventilated fume hood, especially during the synthesis involving methoxyacetyl chloride due to the evolution of HCl gas.
Conclusion
2-[(Methoxyacetyl)amino]benzoic acid represents a synthetically accessible and potentially valuable molecule for research and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and handling. By detailing the causality behind the experimental protocol and predicting the key analytical signatures, it equips researchers with the necessary tools to confidently produce and validate this compound, paving the way for its exploration in drug discovery, chemical biology, and materials science.
References
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- Huestis, M. P., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C–H Bonds. Organic Letters, 13(15), 3814-3817.
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